N-Nitrosoephedrine

Description

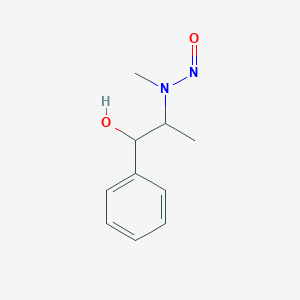

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTOLKAVCZXHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021035 | |

| Record name | N-Nitrosoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17608-59-2, 1850-88-0 | |

| Record name | α-[1-(Methylnitrosoamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17608-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitrosoephedrine formation mechanism from ephedrine

An In-depth Technical Guide to the Formation Mechanism of N-Nitrosoephedrine from Ephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formation of this compound, a nitrosamine impurity, from its precursor ephedrine. The document details the underlying reaction mechanism, influential factors, and relevant experimental protocols, presenting quantitative data and visual workflows to support research and drug development activities.

Executive Summary

The formation of this compound occurs via the nitrosation of the secondary amine group present in the ephedrine molecule. This reaction is of significant interest due to the classification of nitrosamines as a "cohort of concern" with potential carcinogenic properties. The primary mechanism involves the reaction of ephedrine with a nitrosating agent, typically derived from nitrous acid in an acidic environment. The efficiency and yield of this transformation are highly sensitive to reaction conditions such as pH, temperature, and the specific acid catalyst used. Understanding these parameters is critical for controlling the formation of this impurity in pharmaceutical products.

Core Reaction Mechanism

The nitrosation of ephedrine is a classic example of an N-nitrosation reaction involving a secondary amine. The process can be broken down into three primary steps:

-

Formation of the Nitrosating Agent: In an acidic medium, a nitrite source (e.g., sodium nitrite) is protonated to form nitrous acid (HNO₂). The nitrous acid is then further protonated and subsequently loses a water molecule to generate the highly reactive nitrosonium ion (NO⁺), which serves as the primary nitrosating agent.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in the ephedrine molecule performs a nucleophilic attack on the electrophilic nitrosonium ion.[1] This step results in the formation of a protonated N-nitrosamine intermediate.[1]

-

Deprotonation: The final step involves the deprotonation of the intermediate, yielding the stable this compound molecule.[1]

Factors Influencing this compound Formation

The yield of this compound is critically dependent on several environmental and chemical factors.

-

pH: The reaction is significantly influenced by the pH of the medium. The optimal pH for the formation of this compound is in the acidic range, specifically around pH 2.[1][2][3] Under simulated physiological conditions (37°C), the highest yield (18.5%) is observed at this pH level.[1][2][3] In controlled laboratory settings, yields can exceed 90% in strongly acidic media with a pH between 1.5 and 2.5.[1][4]

-

Temperature: Lower temperatures are often employed in synthetic procedures to control the reaction and improve selectivity. For instance, reacting ephedrine with acetic acid and sodium nitrite at 5°C can produce a high yield of the corresponding N-nitrosamine.[1][2][3] Conversely, studies under physiological conditions are typically conducted at 37°C.[2][3]

-

Acid Identity: The choice of acid catalyst plays a crucial role. Acetic acid has been shown to be particularly effective, leading to an 85% yield in some experiments.[2][3][5] In contrast, the use of sulfuric acid resulted in only trace amounts of nitrosamine formation.[5]

-

Nitrosating Agent: Besides the common nitrous acid system, alternative nitrosating agents like butyl nitrite in anhydrous ether can be used.[1] This method avoids aqueous conditions, which can be beneficial in specific synthetic contexts.[1]

-

Solvent: The presence of certain solvents can affect the reaction. For example, the nitrosation of alcoholic extracts of Ephedra foliata yielded significantly higher amounts of total nitrosamines compared to aqueous extracts, suggesting that ethanol can enhance the formation of N-nitroso compounds.[1][2]

Quantitative Data Summary

The yield of this compound varies significantly with the experimental conditions. The table below summarizes key quantitative findings from cited literature.

| Condition | Yield of this compound | Reference(s) |

| Synthesis with Acetic Acid (5°C) | 85% | [1][2][3] |

| Physiological Conditions (37°C, pH 2) | 18.5% | [1][2][3] |

| Controlled Laboratory Synthesis (HCl medium, pH 1.5-2.5) | >90% | [1][4] |

| Synthesis with Sulfuric Acid | Traces only | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of this compound.

Protocol 1: Synthesis using Acetic Acid

This protocol is based on the high-yield synthesis of N-nitrosamines of ephedrine at low temperatures.[2][3][5]

Materials:

-

Ephedrine (or its salt, e.g., ephedrine sulfate)

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid (1M or 2M)

-

Saturated Sodium Bicarbonate solution

-

Distilled Water

-

Aqueous Ethanol (95%)

-

Ice bath

Procedure:

-

Dissolve ephedrine (e.g., 4 g) in the chosen concentration of acetic acid.

-

Cool the solution in an ice bath to 5°C.

-

Slowly add a solution of sodium nitrite (e.g., 28 g) to the ephedrine solution while maintaining the temperature at 5°C and stirring continuously.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until a pale yellow precipitate forms.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a saturated solution of sodium bicarbonate to neutralize and remove excess acid.

-

Wash the precipitate again with distilled water.

-

Purify the crude this compound by recrystallization from aqueous ethanol (95%).

-

Dry the purified product and determine the final yield.

Protocol 2: Nitrosation under Simulated Physiological Conditions

This protocol simulates the conditions found in the human stomach to assess the potential for in vivo formation.[2][3]

Materials:

-

Ephedrine (25-400 mg)

-

Sodium Nitrite (50-280 mg)

-

Hydrochloric Acid (to adjust pH)

-

Incubator or water bath at 37°C

Procedure:

-

Prepare an aqueous solution of ephedrine.

-

Adjust the pH of the solution to the desired level (e.g., pH 1, 2, or 3) using hydrochloric acid.

-

Add the specified amount of sodium nitrite to the solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

After incubation, halt the reaction (e.g., by raising the pH or adding a quenching agent like ammonium sulfamate).

-

Extract the this compound from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane).

-

Analyze the extract using a suitable analytical method (e.g., GC-TEA or LC-MS/MS) to quantify the amount of this compound formed.

Conclusion

The formation of this compound from ephedrine is a well-understood chemical process governed by principles of N-nitrosation. The reaction is highly favored in acidic environments, particularly at pH values consistent with gastric fluid, highlighting the potential for in vivo formation. Key parameters influencing the reaction yield include pH, temperature, and the specific reagents used. The provided protocols offer standardized methods for both the controlled synthesis and the analytical investigation of this compound under simulated physiological conditions. For drug development professionals, a thorough understanding of this formation mechanism is essential for risk assessment and the implementation of control strategies to ensure the safety and quality of pharmaceutical products containing ephedrine or related structures.

References

- 1. This compound | 1850-88-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of nitrosamines from ephedrine, pseudoephedrine and extracts of Ephedra foliata under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Reaction kinetic studies on the formation of this compound in vitro and in vivo (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of N-Nitrosoephedrine

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosoephedrine (NEP), a prominent N-nitroso compound derived from the sympathomimetic amine ephedrine. N-nitroso compounds are of significant scientific interest due to the carcinogenic potential of many members of this class.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of key processes.

Synthesis of this compound

The formation of this compound typically involves the reaction of ephedrine, a secondary amine, with a nitrosating agent, most commonly nitrous acid.[1] Nitrous acid is often generated in situ from a nitrite salt, such as sodium nitrite, under acidic conditions. The reaction yield is influenced by factors such as pH, temperature, and the specific acid used.[3][4][5]

Experimental Protocols

Method 1: Synthesis using Acetic Acid (High Yield)

This protocol is adapted from studies reporting a high yield of this compound.[3][4]

-

Dissolve ephedrine in acetic acid.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature at 5°C.

-

Stir the reaction mixture for a specified period at this temperature.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by recrystallization from aqueous ethanol (95%).[1]

Method 2: Synthesis under Simulated Physiological Conditions

This protocol simulates the conditions under which this compound could form in vivo.[3][4]

-

Prepare a solution of ephedrine in an acidic buffer to achieve a pH of 2.

-

Warm the solution to 37°C.

-

Add a solution of sodium nitrite to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period.

-

Extract the this compound using an appropriate organic solvent.

-

Analyze the extract to determine the yield.

Synthesis Data

| Parameter | Method 1 (Acetic Acid) | Method 2 (Physiological Conditions) | Reference |

| Starting Material | Ephedrine | Ephedrine | [3][4] |

| Nitrosating Agent | Sodium Nitrite / Acetic Acid | Sodium Nitrite / Acidic Buffer | [3][4] |

| Temperature | 5°C | 37°C | [3][4] |

| pH | Not specified | 2 | [3][4] |

| Yield | 85% | 18.5% | [3][4] |

Physicochemical and Spectroscopic Data

This compound has been characterized using various analytical techniques to confirm its structure and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][6] |

| Molecular Weight | 194.23 g/mol | [1][2][6] |

| CAS Number | 1850-88-0 | [1] |

| Melting Point | 89.7 °C | [2] |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide | [1] |

Spectroscopic Characterization

| Technique | Observed Characteristics | Reference |

| UV-Visible Spectroscopy | Typical detection wavelength: ~230 nm | [1] |

| FTIR Spectroscopy | Characteristic N=O stretching vibration. C-H bond stretches around 2884-2970 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | Measured m/z: 195.1131. Common fragmentations: Loss of NO radical (M-30), Loss of OH radical (M-17). | [1] |

| High-Performance Liquid Chromatography (HPLC) | Commonly analyzed using reversed-phase HPLC with UV detection at ~230 nm. | [1] |

Visualizations

The following diagrams illustrate the synthesis pathway, experimental workflow, and characterization logic for this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow from synthesis to characterization.

Caption: Interrelation of analytical techniques for this compound characterization.

References

- 1. This compound | 1850-88-0 | Benchchem [benchchem.com]

- 2. This compound | 17608-59-2 [chemicalbook.com]

- 3. Production of nitrosamines from ephedrine, pseudoephedrine and extracts of Ephedra foliata under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Reaction kinetic studies on the formation of this compound in vitro and in vivo (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-(1-(Methylnitrosoamino)ethyl)benzenemethanol | C10H14N2O2 | CID 28638 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-Nitrosoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Nitrosoephedrine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Chemical and Physical Properties

This compound is an N-nitroso derivative of ephedrine. It is classified as a probable human carcinogen, a characteristic shared by many N-nitroso compounds.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| IUPAC Name | N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | [2] |

| CAS Number | 17608-59-2 | [2] |

| Melting Point | 89.7 °C | |

| Boiling Point (estimated) | 330.68 °C | |

| Density (estimated) | 1.144 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | |

| Appearance | Pale yellow oil |

Spectroscopic Properties

Mass Spectrometry

Mass spectrometry of N-nitrosamines is characterized by specific fragmentation patterns. A common fragmentation pathway for this compound involves the loss of a nitroso radical (•NO), resulting in a fragment with a mass-to-charge ratio (m/z) difference of 30 Da from the molecular ion.[1] Another observed fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17.[1] In a high-resolution mass spectrometry study, this compound was identified with a measured m/z of 195.1131.[1]

| Fragmentation | m/z |

| [M+H]⁺ | 195.1131 |

| [M-NO]⁺ | 165.11 |

| [M-OH]⁺ | 178.11 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Asymmetrical N-nitrosamines, like this compound, can exist as a mixture of E/Z isomers due to the restricted rotation around the N-N bond, which can result in two sets of signals in NMR spectra.[3] The chemical shifts are influenced by the anisotropic effect of the nitroso group.

¹H NMR (Predicted Chemical Shifts)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.2 - 7.4 | Multiplet |

| CH-OH | ~5.0 | Doublet |

| CH-N | ~4.0 - 4.5 | Multiplet |

| N-CH₃ (Z-isomer) | ~3.8 | Singlet |

| N-CH₃ (E-isomer) | ~3.0 | Singlet |

| C-CH₃ | ~1.1 | Doublet |

| OH | Variable | Broad Singlet |

¹³C NMR (Predicted Chemical Shifts)

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 125 - 145 |

| C=O (in potential degradation products) | Not directly applicable |

| CH-OH | ~70 - 80 |

| CH-N | ~55 - 65 |

| N-CH₃ (Z-isomer) | ~40 |

| N-CH₃ (E-isomer) | ~33 |

| C-CH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=C (aromatic) | 1450-1600 | Medium |

| N=O (nitroso) | 1400-1450 | Strong |

| C-O (alcohol) | 1000-1260 | Strong |

| C-N (amine) | 1020-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

N-nitrosamines typically exhibit two absorption bands in their UV-Vis spectra. One is a high-intensity band around 230-235 nm (π→π* transition) and a lower intensity band around 330-370 nm (n→π* transition).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized by the nitrosation of ephedrine. The reaction is typically carried out in an acidic medium.

Materials:

-

Ephedrine hydrochloride

-

Sodium nitrite

-

Hydrochloric acid (HCl)

-

Distilled water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve a known amount of ephedrine hydrochloride in distilled water in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a concentrated solution of sodium nitrite in distilled water to the ephedrine solution.

-

Adjust the pH of the reaction mixture to ~2-3 by the dropwise addition of HCl. The optimal pH for the formation of this compound is in this range.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

After the reaction is complete, extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain this compound as a pale yellow oil.

Analytical Methods

GC-MS is a common technique for the analysis of N-nitrosamines.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole).

-

Capillary column suitable for the separation of semi-volatile compounds (e.g., Rxi-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.

LC-MS/MS provides high sensitivity and selectivity for the quantification of N-nitrosamines.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled with a tandem mass spectrometer.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon.

-

MRM Transitions: Monitor the transition of the precursor ion (m/z 195.1) to characteristic product ions.

Biological Context and Signaling Pathways

N-nitroso compounds are known for their carcinogenic properties, which are mediated through their metabolic activation into reactive electrophilic species that can damage DNA.

Carcinogenic Mechanism

The primary mechanism of carcinogenicity for this compound is believed to involve metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process leads to the formation of an unstable α-hydroxy derivative, which then spontaneously decomposes to form an electrophilic diazonium ion. This reactive intermediate can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.[1][7] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Caption: Metabolic activation of this compound leading to DNA damage.

Experimental Workflow for In Vitro Metabolism Studies

To investigate the metabolism of this compound, an in vitro experimental workflow using liver microsomes can be employed.

Caption: Workflow for studying the in vitro metabolism of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been extensively studied, research on other N-nitroso compounds suggests potential interactions with key cancer-related pathways such as the Notch and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The formation of DNA adducts and subsequent genomic instability can lead to the aberrant activation or inhibition of these pathways, promoting cell proliferation, survival, and tumorigenesis.

Caption: Potential impact of this compound on cancer-related signaling pathways.

References

- 1. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 2. alpha-(1-(Methylnitrosoamino)ethyl)benzenemethanol | C10H14N2O2 | CID 28638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of N-Nitrosoephedrine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoephedrine (NEP) and its stereoisomers are N-nitroso compounds derived from the sympathomimetic amine ephedrine. As part of the broader class of N-nitrosamines, these compounds are of significant interest to the scientific community due to their potential carcinogenic and mutagenic properties. The stereochemistry of this compound, arising from the two chiral centers in the parent ephedrine molecule, gives rise to diastereomers, namely this compound (from ephedrine) and N-Nitrosopseudoephedrine (from pseudoephedrine). Understanding the distinct physicochemical and pharmacological properties of these stereoisomers is crucial for assessing their biological activities and potential risks. This technical guide provides a comprehensive overview of the available data on the stereoisomers of this compound, including their synthesis, properties, and biological effects, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The stereoisomers of this compound exhibit distinct physicochemical properties, which can influence their biological fate and activity. A summary of the available quantitative data is presented in Table 1.

| Property | (-)-N-Nitrosoephedrine | (+)-N-Nitrosopseudoephedrine |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| Melting Point | 89.7 °C[1] | 84-86 °C[2] |

| Optical Rotation | Data not available | Data not available |

Table 1: Physicochemical Properties of this compound Stereoisomers

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of this compound (NEP) and N-Nitrosopseudoephedrine (NPEP) have been observed in animal studies. These differences likely contribute to their varying biological activities. A study in mice revealed distinct rates of dissolution, absorption, blood clearance, and elimination for the two isomers.[3]

| Parameter | This compound (NEP) | N-Nitrosopseudoephedrine (NPEP) |

| Dissolution Rate Constant (min⁻¹) | 0.023[3] | 0.038[3] |

| Stomach Absorption Rate Constant (h⁻¹) | 0.192[3] | 0.225[3] |

| Intestinal Absorption Rate Constant (h⁻¹) | 2.898[3] | 1.980[3] |

| Blood Clearance Rate Constant (h⁻¹) | 0.33[3] | 0.55[3] |

| Elimination Rate Constant (h⁻¹) | 0.373[3] | 0.393[3] |

Table 2: Pharmacokinetic Parameters of this compound Stereoisomers in Mice.[3]

Biological and Toxicological Properties

The biological activities of this compound stereoisomers are primarily associated with their genotoxic and carcinogenic potential, a characteristic feature of many N-nitroso compounds.

Mutagenicity

This compound (NEP) has been shown to exhibit significant mutagenic activity in the Ames test using Salmonella typhimurium strains TA100 and TA98 in the presence of a metabolic activation system (hamster S9).[4] This indicates that metabolic activation is required for its mutagenic effects.

Carcinogenicity

This compound is a confirmed carcinogen.[1] Animal studies have demonstrated its ability to induce tumors.

| Parameter | Value | Species | Target Organs |

| TD₅₀ (Oral) | 11.8 mg/kg/day | Rat | Esophagus |

Table 3: Carcinogenic Potency of this compound.

Experimental Protocols

Synthesis of this compound and N-Nitrosopseudoephedrine

A general method for the synthesis of this compound (NEP) and N-Nitrosopseudoephedrine (NPEP) involves the reaction of the corresponding parent amine (ephedrine or pseudoephedrine) with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite under acidic conditions.

Materials:

-

Ephedrine hydrochloride or Pseudoephedrine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve the parent amine (ephedrine or pseudoephedrine) in distilled water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in distilled water to the cooled amine solution while maintaining the low temperature.

-

Acidify the reaction mixture by the dropwise addition of an acid (e.g., hydrochloric acid or acetic acid) to the desired pH. A high yield (greater than 90%) has been reported for the synthesis of this compound.[5]

-

Stir the reaction mixture at low temperature for a specified period.

-

The N-nitroso derivative can then be extracted with an organic solvent (e.g., dichloromethane) and purified by recrystallization or chromatography.

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of N-nitroso compounds is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[6] While the specific CYP isoforms responsible for the metabolism of this compound stereoisomers have not been definitively identified in the reviewed literature, the general pathway is understood to involve α-hydroxylation of the alkyl groups adjacent to the N-nitroso group.

The following diagram illustrates the proposed general metabolic activation pathway for N-nitrosamines, which is believed to be applicable to this compound.

References

- 1. This compound | 17608-59-2 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound and N-nitrosopseudoephedrine: their dissolution, absorption, blood clearance and elimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenic activity of N-nitrosomethamphetamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 17608-59-2 [chemicalbook.com]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosoephedrine as a Potential Genotoxic Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoephedrine (NEP), a potential impurity in pharmaceutical products containing ephedrine or related structures, is a member of the nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential for genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the available data on the genotoxic potential of NEP, including summaries of key in vitro and in vivo studies. Detailed experimental protocols for the principal genotoxicity assays are provided to aid researchers in the evaluation and control of this impurity. The available data strongly indicate that this compound is mutagenic in bacterial systems and carcinogenic in rodents, warranting careful risk assessment and control in pharmaceutical products.

Introduction to this compound and Genotoxicity

N-nitrosamines are a class of chemical compounds that have been identified as impurities in a range of pharmaceutical products. Regulatory agencies worldwide have established stringent controls for these impurities due to their classification as probable human carcinogens. This compound can be formed by the reaction of ephedrine, a common active pharmaceutical ingredient, with nitrosating agents. Understanding the genotoxic profile of such potential impurities is a critical aspect of drug safety and regulatory compliance. This guide focuses on the available scientific evidence for the genotoxicity of this compound.

Genotoxicity Profile of this compound

The genotoxic potential of this compound has been evaluated in bacterial reverse mutation assays (Ames test) and in long-term carcinogenicity studies in rodents.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has been shown to be mutagenic in the Ames test, a widely used method for detecting the ability of a chemical to cause mutations in the DNA of bacteria.

Data Summary: Ames Test for this compound

| Tester Strain | Metabolic Activation (S9) | Concentration Range | Result | Quantitative Data (Revertant Colonies per Plate) |

| Salmonella typhimurium TA100 | Hamster Liver S9 | Not Reported | Positive[1] | Data not available in the public domain. |

| Salmonella typhimurium TA98 | Hamster Liver S9 | Not Reported | Positive[1] | Data not available in the public domain. |

It is important to note that while the mutagenicity of this compound has been confirmed, the specific quantitative dose-response data from the pivotal study were not available in the reviewed literature.

Experimental Protocol: Ames Test for N-Nitrosamines (Enhanced Method)

This protocol is a generalized "enhanced" Ames test procedure recommended for N-nitrosamines, designed to increase the sensitivity of the assay for this class of compounds.

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are typically used.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix). For nitrosamines, the use of S9 derived from the livers of hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) is recommended. A high concentration of S9 (e.g., 10-30%) in the S9 mix is often more effective.

-

Test Procedure (Pre-incubation Method): a. A specific volume of the test substance solution, the bacterial culture, and the S9 mix (or buffer for tests without metabolic activation) are added to a sterile tube. b. The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) with shaking. c. Molten top agar, supplemented with a trace amount of histidine and biotin, is added to the tube. d. The contents are mixed and poured onto the surface of a minimal glucose agar plate. e. The plates are incubated at 37°C for 48-72 hours.

-

Data Collection and Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) on each plate is counted. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.

Experimental Workflow: Ames Test

In Vitro Micronucleus Assay

No studies reporting the results of in vitro micronucleus assays for this compound were identified in the reviewed literature. This assay is a key component of the standard battery of genotoxicity tests and is designed to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. The absence of data represents a significant gap in the comprehensive genotoxicity assessment of this impurity.

Experimental Protocol: In Vitro Micronucleus Assay

This is a general protocol for the in vitro micronucleus assay, which would be suitable for testing this compound.

-

Cell Lines: A variety of mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphoblastoid TK6 cells.

-

Metabolic Activation: The assay is performed with and without an S9 metabolic activation system, similar to the Ames test.

-

Test Procedure: a. Cells are cultured in appropriate media and exposed to a range of concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9. b. Following exposure, the cells are washed and cultured for a period that allows for cell division. c. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored. d. Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Data Collection and Analysis: a. The frequency of micronucleated cells is determined by scoring a sufficient number of cells (typically at least 2000 binucleated cells per concentration). b. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells. c. Cytotoxicity is also assessed to ensure that the observed effects are not a result of high levels of cell death.

Carcinogenicity Studies

Long-term animal studies have demonstrated the carcinogenic potential of this compound in both rats and mice.

Data Summary: Carcinogenicity of this compound

| Species | Strain | Route of Administration | Dosing Regimen | Duration | Key Findings |

| Rat | Sprague-Dawley (male) | Oral | 120 mg/kg, twice weekly | Up to 522 days | 50% of animals developed preneoplastic and malignant lesions, primarily in the liver, lung, and forestomach.[2] |

| Mouse | C57BL/6J x C3HeB/FeJ F1 (neonatal) | Intraperitoneal | Total dose of 600 mg/kg (administered on days 1, 4, and 7 after birth) | Up to 85 weeks | 28 out of 30 animals (93%) developed metastasizing liver cell carcinomas.[3] |

Signaling Pathway: Postulated Mechanism of N-Nitrosamine Genotoxicity

The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Regulatory Context and Risk Assessment

Given the positive findings in both mutagenicity and carcinogenicity studies, this compound is considered a potential genotoxic impurity. Regulatory authorities, such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established frameworks for the control of nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) for nitrosamines is often set at a level that corresponds to a negligible lifetime cancer risk (e.g., 1 in 100,000). For nitrosamines with insufficient carcinogenicity data, mutagenicity data from an enhanced Ames test can be used as a surrogate to inform the risk assessment and establish an appropriate control strategy.

Conclusion

The available scientific evidence indicates that this compound is a mutagenic and carcinogenic compound. Its positive result in the Ames test and the induction of tumors in two rodent species underscore the importance of controlling its presence in pharmaceutical products. While a data gap exists for in vitro micronucleus assays, the existing data are sufficient to classify this compound as a potential genotoxic impurity. Drug manufacturers should therefore perform robust risk assessments for the potential formation of this compound in their products and, where necessary, implement appropriate control strategies to ensure patient safety. Further research, particularly to obtain quantitative dose-response data for the Ames test and to investigate its potential for inducing chromosomal damage in mammalian cells, would provide a more complete understanding of its genotoxic profile.

References

In-silico prediction of N-Nitrosoephedrine toxicity

An In-Depth Technical Guide to the In-Silico Prediction of N-Nitrosoephedrine Toxicity

Abstract

N-Nitroso compounds (NNCs) are a class of potent genotoxic impurities and probable human carcinogens that have become a significant concern for the pharmaceutical industry. This compound (NEP), a nitrosamine derivative of ephedrine, is a confirmed carcinogen and mutagen, necessitating rigorous toxicological assessment.[1][2] This technical guide provides a comprehensive overview of in-silico methodologies for predicting the toxicity of this compound. It is intended for researchers, toxicologists, and drug development professionals engaged in the safety and risk assessment of pharmaceutical impurities. This document details computational workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, and summarizes key toxicological and physicochemical data. Furthermore, it provides detailed protocols for the in-silico techniques and relevant experimental assays used for validation, such as the Ames test.

Introduction

N-Nitroso compounds are widely recognized as environmental mutagens and carcinogens.[3] Their detection as impurities in pharmaceutical products has prompted stringent regulatory requirements for their control.[4] this compound (NEP) is the N-nitroso derivative of ephedrine, a sympathomimetic amine.[1] Due to its structural alerts, NEP is classified as a compound of toxicological concern. Many N-nitroso compounds are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens (Group 2A).[5]

Computational toxicology, or in-silico modeling, offers a rapid, cost-effective, and ethically sustainable approach to predict the toxicological endpoints of chemicals, reducing reliance on animal testing.[6][7] For N-nitroso compounds, in-silico methods are invaluable for predicting carcinogenicity and mutagenicity, understanding mechanisms of action, and performing risk assessments.[4][8] This guide outlines the key in-silico strategies applicable to this compound, focusing on QSAR, molecular docking, and ADMET prediction.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any toxicological assessment. The known properties and toxicological data for this compound are summarized below.

Data Presentation

The quantitative data available for this compound is consolidated in the tables below for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 17608-59-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][9] |

| Molecular Weight | 194.23 g/mol | [1] |

| Melting Point | 89.7 °C | [1] |

| Boiling Point | 330.68°C (estimate) | [1] |

| Density | 1.1444 (estimate) | [1] |

| pKa | 13.44 ± 0.20 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane |[1] |

Table 2: Summary of Experimental Pharmacokinetic and Toxicological Data for this compound

| Parameter | Endpoint/Value | Species | Source |

|---|---|---|---|

| Mutagenicity | Significant mutagenic activity in Ames Test (TA100, TA98) with hamster S9 metabolic activation | Salmonella typhimurium | [2] |

| Carcinogenicity | Confirmed carcinogen | N/A (General Profile) | [1] |

| Teratogenicity | Experimental teratogen | N/A (General Profile) | [1] |

| Dissolution Rate | k = 0.023 min⁻¹ | In vitro | [10] |

| Stomach Absorption Rate | k = 0.192 h⁻¹ | Mouse | [10] |

| Intestinal Absorption Rate | k = 2.898 h⁻¹ | Mouse | [10] |

| Blood Clearance Rate | k = 0.33 h⁻¹ | Mouse | [10] |

| Whole Animal Elimination Rate | k = 0.373 h⁻¹ | Mouse |[10] |

In-Silico Toxicity Prediction: A Methodological Workflow

The computational prediction of toxicity follows a structured workflow, beginning with the chemical structure and culminating in an evidence-based assessment of risk. This process integrates various modeling techniques to build a comprehensive toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of chemicals and their biological activity (e.g., toxicity).[5] For N-nitroso compounds, QSAR can predict carcinogenicity and mutagenicity based on calculated molecular descriptors.[11][12][13]

QSAR Model Logic

The core principle of QSAR involves using molecular descriptors as inputs into a statistically derived model to forecast a toxicological endpoint.

Key Molecular Descriptors for N-Nitroso Compounds

Studies on various N-nitroso compounds have identified several descriptors as being critical for predicting their oral toxicity.[11]

Table 3: Key Molecular Descriptors in NNC Toxicity QSAR Models

| Descriptor Type | Descriptor Name/Class | Implication in Toxicity | Source |

|---|---|---|---|

| Electronic | Ionization Potential (IP) | Relates to the ease of electron removal, influencing metabolic activation. | [11] |

| Electronic | Polarizability | Affects intermolecular interactions and binding to metabolic enzymes. | [11] |

| Structural | Presence/Frequency of C-O bond | Indicates structural features that may influence metabolism and reactivity. | [11] |

| Structural | Substructure Fragments (e.g., nitrile, amine) | Certain fragments are known to be associated with high toxicity. | [11] |

| Quantum Mechanical | α-Carbon Hydroxylation Potential | Metabolic activation is often initiated by hydroxylation at the α-carbon. |[14] |

Experimental Protocol: QSAR Model Development for NNCs

The following protocol outlines the steps to develop a predictive QSAR model for N-nitroso compound toxicity, based on established methodologies.[11][12]

-

Data Set Collection:

-

Compile a dataset of N-nitroso compounds with reliable, quantitative experimental toxicity data (e.g., rat oral LD50).[11]

-

The dataset should be structurally diverse to ensure broad applicability.

-

Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.

-

-

Molecular Structure Optimization and Descriptor Calculation:

-

Obtain the 2D or 3D structure for each molecule in the dataset.

-

Perform geometry optimization using quantum chemistry methods (e.g., Density Functional Theory).

-

Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, and fingerprint-based) using software like Dragon or PaDEL-Descriptor.[11]

-

-

Descriptor Selection and Model Generation:

-

Use a feature selection algorithm, such as a Genetic Algorithm (GA), to identify the most relevant descriptors that correlate with toxicity.[11]

-

Construct the QSAR model using a statistical method. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the selected descriptors to the toxicity endpoint.[11]

-

Toxicity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ (where D is a descriptor and c is its coefficient).

-

-

Model Validation:

-

Internal Validation: Use methods like leave-one-out cross-validation (Q²loo) on the training set to assess the model's robustness and stability.[11]

-

External Validation: Apply the generated model to the independent test set (molecules not used in model training) to evaluate its predictive power (Q²ext, R²ext).[11]

-

A statistically robust and predictive model should have high values for R² (goodness of fit), Q²loo (robustness), and R²ext (predictivity).[11]

-

Molecular Docking and Mechanism of Action

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by Cytochrome P450 (CYP) enzymes.[14] This process, primarily involving α-carbon hydroxylation, generates unstable intermediates that decompose to form highly reactive electrophilic species (diazonium ions), which can then alkylate DNA, leading to mutations.[14] Molecular docking is an in-silico technique used to predict the binding orientation and affinity of a ligand (this compound) to a protein target (e.g., a CYP enzyme).[15][16]

Proposed Metabolic Activation Pathway of this compound

The following diagram illustrates the proposed metabolic activation pathway, which is the primary mechanism of N-nitrosamine-induced genotoxicity.

Experimental Protocol: Molecular Docking Study

This protocol describes the general steps for performing a molecular docking study of this compound with a human CYP enzyme.[15][17]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target human CYP enzyme (e.g., CYP2A13) from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

-

Define the binding site (active site pocket) based on the location of the co-crystallized ligand or using a blind docking approach.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define rotatable bonds and assign atomic charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically sample conformations of the ligand within the defined protein active site.

-

The program will score and rank the different binding poses based on a scoring function, which estimates the binding free energy (affinity). Lower binding energy values typically indicate more favorable binding.[15]

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the CYP active site.

-

Evaluate the proximity of the ligand's α-carbons to the heme iron of the CYP enzyme, as this is a prerequisite for the hydroxylation reaction.

-

The binding affinity and specific interactions provide insights into which CYP isoforms are most likely to metabolize the compound and initiate the toxicity pathway.

-

Relevant Experimental Protocols for Validation

In-silico predictions must be contextualized and, where possible, validated by experimental data. The bacterial reverse mutation assay (Ames test) is a critical tool for assessing the mutagenic potential of N-nitrosamines.

Protocol: Modified Ames Test for N-Nitrosamines

Standard Ames test protocols can be insufficient for detecting the mutagenicity of some N-nitrosamines.[18] Modifications are required to enhance sensitivity, particularly concerning the metabolic activation system.[18][19]

-

Bacterial Strains: Use Salmonella typhimurium strains TA100 (for base-pair substitution mutations) and TA98 (for frameshift mutations).[2]

-

Metabolic Activation:

-

The inclusion of an exogenous metabolic activation system (S9 fraction) is mandatory.

-

S9 fraction derived from the livers of hamsters or rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone is used. Hamster liver S9 has been shown to be effective for this compound.[2]

-

A higher concentration of S9 (e.g., 10-30% v/v in the S9 mix) is often recommended for nitrosamines.[20]

-

-

Assay Method (Pre-incubation):

-

The pre-incubation method is generally more sensitive for nitrosamines than the standard plate incorporation method.[2]

-

Aliquots of the test chemical solution, the bacterial culture, and the S9 mix are combined in a test tube.

-

The mixture is pre-incubated at 37°C for 20-30 minutes with shaking to allow for metabolic activation of the nitrosamine and its interaction with the bacterial DNA.

-

After incubation, molten top agar is added, and the entire mixture is poured onto minimal glucose agar plates.

-

-

Incubation and Scoring:

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on each plate is counted.

-

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

-

Conclusion

The in-silico prediction of this compound toxicity is a multi-faceted approach that leverages QSAR, molecular docking, and ADMET profiling to build a comprehensive risk assessment. QSAR models, based on descriptors relevant to N-nitroso compounds, can provide rapid screening-level predictions of carcinogenicity. Molecular docking studies are crucial for elucidating the mechanism of toxicity by simulating the interaction with metabolic enzymes like CYPs, the critical first step in the activation pathway leading to DNA damage. While specific in-silico predictions for this compound are not widely published, the methodologies outlined in this guide are well-established for the broader class of N-nitroso compounds and are directly applicable. The integration of these computational predictions with targeted, highly sensitive experimental assays like the modified Ames test provides a robust framework for ensuring pharmaceutical safety.

References

- 1. This compound | 17608-59-2 [chemicalbook.com]

- 2. Mutagenic activity of N-nitrosomethamphetamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lhasalimited.org [lhasalimited.org]

- 5. This compound | 1850-88-0 | Benchchem [benchchem.com]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toxicology.org [toxicology.org]

- 8. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Nitroso-(-)-ephedrine | LGC Standards [lgcstandards.com]

- 10. This compound and N-nitrosopseudoephedrine: their dissolution, absorption, blood clearance and elimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [Quantitative structure-activity relationship prediction of carcinogenicity of N-nitroso compounds based on category approach and read-across] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. heraldopenaccess.us [heraldopenaccess.us]

- 16. researchgate.net [researchgate.net]

- 17. pure.uj.ac.za [pure.uj.ac.za]

- 18. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of N-Nitrosoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Nitrosoephedrine, a nitrosamine derivative of the sympathomimetic amine ephedrine. Given the classification of many nitrosamines as probable human carcinogens, robust analytical methods for their identification and characterization are of paramount importance in drug development and safety assessment. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, along with detailed experimental protocols.

Introduction

This compound (C₁₀H₁₄N₂O₂) is formed from the reaction of ephedrine with a nitrosating agent, a process that can occur under certain physiological conditions.[1][2] Its stereoisomer, N-nitrosopseudoephedrine, is formed from pseudoephedrine.[1][3] The structural elucidation and quantification of these compounds are critical for toxicological studies and for monitoring their potential presence as impurities in pharmaceutical products. This guide focuses on the key spectroscopic techniques used to characterize this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analysis of this compound. It is important to note that due to the limited availability of published spectral data specifically for this compound, some of the presented data are estimations based on the known spectral properties of its precursor, ephedrine, and general characteristics of N-nitroso compounds. Asymmetrical nitrosamines can exist as a mixture of E/Z rotamers due to restricted rotation around the N-N bond, which can lead to the observation of two sets of signals in NMR spectra.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7 (Phenyl) | 7.2 - 7.4 | m | |

| H-1 | ~4.8 | d | ~4 |

| H-2 | 3.0 - 3.2 | m | |

| N-CH₃ | 2.7 - 2.9 (and a second signal for the rotamer) | s | |

| C-CH₃ | 1.0 - 1.2 | d | ~7 |

| OH | Variable | br s |

Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of rotamers may lead to the appearance of two distinct signals for the N-CH₃ group. The chemical shift of the H-1 proton in the precursor ephedrine is around 4.76 ppm.[6]

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7 (Phenyl, C-ipso) | ~140 |

| C-7 (Phenyl, C-ortho, meta, para) | 125 - 129 |

| C-1 | ~75 |

| C-2 | ~60 |

| N-CH₃ | 30 - 40 (two signals possible) |

| C-CH₃ | ~15 |

Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon atoms of the phenyl group will show distinct signals, and the presence of rotamers could result in peak doubling for carbons near the nitroso group, particularly the N-CH₃ carbon.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (alcohol) | Broad, Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1600 - 1650 | C=C stretch (aromatic) | Medium |

| 1430 - 1470 | N=O stretch (nitrosamine) | Strong |

| 1000 - 1100 | N-N stretch (nitrosamine) | Medium to Strong |

| 1000 - 1260 | C-O stretch (alcohol) | Strong |

Note: The N=O stretching vibration in nitrosamines is a key characteristic band.[7] The exact position can vary depending on the molecular environment.

Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 195.1131 | [M+H]⁺ | Protonated molecular ion |

| 165 | [M+H - NO]⁺ | Loss of the nitroso radical |

| 177 | [M+H - H₂O]⁺ | Loss of water |

| 148 | [M+H - NO - H₂O]⁺ | Sequential loss of nitroso radical and water |

| 107 | [C₇H₇O]⁺ | Cleavage of the C-C bond adjacent to the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The molecular weight of this compound is 194.23 g/mol . The observed mass of the protonated molecule may vary slightly depending on the mass spectrometer's accuracy. A common fragmentation pathway for nitrosamines is the loss of the NO radical (a mass difference of 30 Da).[1][8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of ephedrine with a nitrosating agent, such as nitrous acid, under acidic conditions.[2] A typical laboratory-scale synthesis involves dissolving ephedrine in an acidic solution and adding a nitrite salt at a controlled temperature.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the solvent residual peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal). The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution can be directly infused into the mass spectrometer or injected into a liquid chromatograph coupled to the mass spectrometer (LC-MS).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Acquisition Parameters (for ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

-

Tandem Mass Spectrometry (MS/MS): To confirm the identity of the compound and elucidate its fragmentation pathway, perform MS/MS on the protonated molecular ion ([M+H]⁺). Select the precursor ion (m/z 195.1) and apply a collision energy to induce fragmentation, then analyze the resulting product ions.

-

Data Processing: The acquired mass spectra are processed to identify the molecular ion and characteristic fragment ions.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway for this compound in positive ion mode.

References

- 1. This compound | 1850-88-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Nitrosopseudoephedrine | LGC Standards [lgcstandards.com]

- 4. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Nitrosoephedrine Formation Under Physiological Conditions: A Technical Guide

Introduction

N-nitroso compounds (NOCs) are a class of chemicals that can be formed when a nitrosating agent reacts with a secondary or tertiary amine.[1] A significant concern within the pharmaceutical and food safety sectors is the endogenous formation of these compounds under physiological conditions, as many are potent carcinogens.[1][2] N-nitrosoephedrine (NEP), a known carcinogen, is the nitrosated derivative of the widely used sympathomimetic drug, ephedrine.[3] This technical guide provides an in-depth analysis of the chemical kinetics, influencing factors, and experimental methodologies related to the formation of this compound in environments mimicking the human body, particularly the stomach.

The primary pathway for NEP formation in vivo involves the reaction of ephedrine, sourced from medications or herbal supplements like Ephedra, with nitrite.[3][4] Nitrite is available endogenously through the reduction of dietary nitrate by oral microflora or directly from dietary sources such as cured meats.[5] The acidic environment of the stomach provides the ideal catalytic conditions for this nitrosation reaction to proceed.[1][5] Understanding the dynamics of this process is critical for researchers, scientists, and drug development professionals in assessing the risk associated with ephedrine-containing products.

Core Reaction Pathway and Kinetics

The formation of this compound is an acid-catalyzed reaction involving the nitrosation of the secondary amine group of the ephedrine molecule. Under acidic conditions, such as those found in the stomach (pH 1-3), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[6] Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent, reacting with the unprotonated form of the secondary amine in ephedrine to yield this compound.[7]

The reaction rate is dependent on the concentrations of both the amine and the nitrosating agent. Studies have shown that the nitrosation of ephedrine follows first-order kinetics.[4] The overall process is highly sensitive to pH, with optimal formation occurring in strongly acidic environments.[3][8]

Quantitative Data on this compound Formation

The yield and rate of NEP formation are influenced by several key parameters. The data summarized below is derived from in vitro studies designed to simulate physiological conditions.

| Parameter | Condition | Result | Source |

| Optimal pH | Reaction of ephedrine with nitrite at 37°C | pH 2.0 | [3][4] |

| Temperature | Simulated physiological conditions | 37°C | [3][4][9] |

| Maximum Yield | Ephedrine and pseudoephedrine reacted with nitrite at 37°C, pH 2 | 18.5% | [3][4] |

| Synthesis Yield | Ephedrine sulfate + nitrous acid in hydrochloric acid | >90% | [8] |

| Synthesis Yield | Reaction with acetic acid at 5°C | 85% | [3][10] |

| Rate Constant (k) | N-nitrosation of ephedrine at pH 3, 310 K | 0.142 dm⁶ mol⁻² s⁻¹ | [11] |

| NEP Formation | Incubation of Ephedra altissima tea extract (pH 2.0, 37°C, 25 µM nitrite, 1 hr) | NEP was formed | [4][10] |

| In Vivo Detection | Oral application of ephedrine sulfate and sodium nitrite to rats | This compound detected in serum | [8] |

Factors Influencing this compound Formation

Several endogenous and exogenous factors can significantly modulate the rate and extent of NEP formation in the body.

Catalysis

Certain anions present in bodily fluids can catalyze nitrosation reactions.

-

Thiocyanate (SCN⁻): Found in human saliva, particularly at higher concentrations in smokers, thiocyanate is an effective catalyst for nitrosamine formation.[12] It reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a more potent nitrosating agent.

Inhibition

Conversely, a number of compounds can inhibit nitrosation, primarily by acting as scavengers for the nitrosating agent.

-

Ascorbic Acid (Vitamin C): This is a highly potent inhibitor of N-nitrosamine formation.[13][14] Ascorbic acid rapidly reduces nitrosating species like N₂O₃ to nitric oxide (NO), a non-nitrosating compound, thereby preventing the nitrosation of amines.[12][14]

-

α-Tocopherol (Vitamin E): As an antioxidant, α-tocopherol can also inhibit N-nitrosamine formation by converting the nitrosating agent into a non-nitrosating compound.[13][15]

-

Phenolic Compounds: Polyhydroxyphenols, such as caffeic acid and ferulic acid, can inhibit nitrosation by reacting quickly with nitrous acid.[12][16]

-

Amino Acids: Certain amino acids, including glycine, lysine, and histidine, have demonstrated the potential to inhibit nitrosamine formation in solution.[15][16]

Experimental Protocols

In Vitro Nitrosation in Simulated Gastric Fluid

This protocol outlines a general method for studying the formation of this compound under conditions that mimic the human stomach.

-

Preparation of Simulated Gastric Fluid (SGF):

-

Nitrosation Reaction:

-

Dissolve a known concentration of ephedrine (or its salt, e.g., ephedrine sulfate) in the prepared SGF.[8]

-

Initiate the reaction by adding a solution of sodium nitrite (NaNO₂) to the ephedrine-SGF mixture. Molar ratios may vary depending on the experimental design.[4]

-

Incubate the reaction mixture in a sealed container at 37°C with constant stirring for a defined period (e.g., 1-2 hours).[4]

-

-

Reaction Quenching and Extraction:

-

To stop the reaction, add a quenching agent like ammonium sulfamate or ascorbic acid, which will consume any remaining nitrite.

-

Adjust the pH of the solution to alkaline to ensure NEP is in its unprotonated form.

-

Perform a liquid-liquid extraction of this compound from the aqueous solution using an organic solvent such as dichloromethane.[17]

-

-

Analysis:

-

Concentrate the organic extract under reduced pressure.

-

Analyze the sample using an appropriate analytical technique for quantification.

-

Analytical Quantification Methodologies

Due to the low levels at which N-nitrosamines are often formed and their potential toxicity, highly sensitive and selective analytical methods are required for their detection and quantification.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used and highly regarded method for nitrosamine analysis.[18] It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, making it ideal for analyzing complex matrices like biological fluids or reaction mixtures.[18] The United States Pharmacopeia (USP) provides standardized LC-MS procedures for the quantification of known nitrosamine impurities.

-

Gas Chromatography-Thermal Energy Analysis (GC-TEA): This is a highly specific technique for the analysis of N-nitroso compounds.[17] After separation by GC, the eluent is passed through a pyrolyzer, which cleaves the N-NO bond to release a nitric oxide (NO) radical. This radical then reacts with ozone in the Thermal Energy Analyzer to produce excited-state nitrogen dioxide, which emits light upon returning to its ground state. The emitted light is detected and is directly proportional to the amount of the N-nitroso compound present.

The formation of this compound under physiological conditions is a chemically plausible event, driven by the acidic environment of the stomach and the availability of its precursors, ephedrine and nitrite. Kinetic studies demonstrate that the reaction is highly pH-dependent, with optimal formation occurring at pH 2. The presence of catalysts like thiocyanate can enhance the reaction, while inhibitors such as ascorbic acid and α-tocopherol can significantly reduce or prevent NEP formation. The detailed experimental protocols and sensitive analytical methods described herein are essential tools for accurately assessing the risk of endogenous nitrosation. For drug development professionals and researchers, a thorough understanding of these formation pathways is paramount for ensuring the safety of pharmaceutical products containing secondary amine moieties.

References

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. formation-of-n-nitroso-compounds-chemistry-kinetics-and-in-vivo-occurrence - Ask this paper | Bohrium [bohrium.com]

- 3. Production of nitrosamines from ephedrine, pseudoephedrine and extracts of Ephedra foliata under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of N-nitrosamines by micelle-catalysed nitrosation of aliphatic secondary amines - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. [Reaction kinetic studies on the formation of this compound in vitro and in vivo (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalogues.ema.europa.eu [catalogues.ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous C- and N-nitrosation of synephrine. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-nitrosamine formation by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Carcinogenic Potential of N-Nitrosoephedrine in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals